Muraglitazar Muraglitazar Muraglitazar is a member of 1,3-oxazoles.
Muraglitazar (Bristol-Myers Squibb/Merck) is a new agent under investigation for the treatment of patients with type 2 diabetes. It belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes. In addition to improvements in blood glucose and hemoglobin A1c (HbA1c), muraglitazar treatment is associated with a substantial reduction in triglycerides (TGs), an increase in HDL-C, and a modest decrease in LDL-C levels.
Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Muraglitazar causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.
Brand Name: Vulcanchem
CAS No.: 331741-94-7
VCID: VC0536458
InChI: InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33)
SMILES: CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Molecular Formula: C29H28N2O7
Molecular Weight: 516.5 g/mol

Muraglitazar

CAS No.: 331741-94-7

Cat. No.: VC0536458

Molecular Formula: C29H28N2O7

Molecular Weight: 516.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Muraglitazar - 331741-94-7

Specification

CAS No. 331741-94-7
Molecular Formula C29H28N2O7
Molecular Weight 516.5 g/mol
IUPAC Name 2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid
Standard InChI InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33)
Standard InChI Key IRLWJILLXJGJTD-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Canonical SMILES CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Muraglitazar

Structural Characteristics

Muraglitazar (PubChem CID: 206044) is a 1,3-oxazole derivative with a molecular weight of 516.5 g/mol . Its chemical structure enables dual agonism of PPARα and PPARγ receptors, distinguishing it from earlier thiazolidinediones like pioglitazone, which selectively target PPARγ . The compound’s 2D and 3D conformational flexibility facilitates binding to nuclear receptor domains, modulating gene expression involved in glucose and lipid metabolism .

Mechanism of Action

Muraglitazar activates PPARγ in adipose tissue, liver, and skeletal muscle, enhancing insulin sensitivity and promoting adipocyte differentiation . Concurrent PPARα activation in hepatocytes upregulates fatty acid oxidation enzymes, reducing triglyceride synthesis and increasing HDL cholesterol . Preclinical studies revealed that Muraglitazar increases adiponectin secretion, which activates 5′-monophosphate-activated protein kinase (AMPK) in skeletal muscle, enhancing mitochondrial biogenesis and free fatty acid oxidation .

Table 1: Key Pharmacodynamic Effects of Muraglitazar

ParameterEffect Size (vs. Baseline)Study Reference
HbA1c reduction-1.4% to -2.1%
Triglyceride reduction-39% to -41%
HDL cholesterol increase+12% to +23%
LDL cholesterol decrease-6% to -9%

Clinical Efficacy in Type 2 Diabetes Management

Glycemic Control

In a 24-week, double-blind trial involving 1,599 drug-naive patients, Muraglitazar 5 mg/day reduced HbA1c by 1.14%–2.07% compared to -0.57% with pioglitazone . Insulin-stimulated glucose disposal rates increased by 81%, correlating with enhanced AMPK activity and adiponectin receptor expression in skeletal muscle . These effects were dose-dependent, with 5 mg/day achieving optimal balance between efficacy and tolerability .

Lipid Modulation

Muraglitazar’s PPARα activity drove significant lipid improvements:

  • Triglycerides: Reduced by 39% (placebo: +6.1%) .

  • HDL cholesterol: Increased by 12.9% (placebo: -19.3%) .

  • LDL particle size: Shifted from small, dense to larger, buoyant particles, reducing atherogenic risk .

Event TypeMuraglitazar (N = 2,374)Control (N = 1,351)Relative Risk (95% CI)
All-cause mortality1.14%0.52%2.21 (0.96–5.08)
Nonfatal MI0.67%0.22%2.98 (0.88–10.1)
CHF0.55%0.07%7.43 (0.97–56.8)
TIA0.42%0.07%5.91 (0.71–49.3)

Mechanistic Insights into Cardiovascular Risk

Muraglitazar’s PPARγ-mediated fluid retention and PPARα-induced hypertrophy in cardiac myocytes may explain its CHF risk . Elevated adiponectin levels, while beneficial metabolically, may paradoxically promote adverse ventricular remodeling in predisposed individuals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator